molecular formula C10H11ClN2S B1519509 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride CAS No. 39913-88-7

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

Cat. No. B1519509
CAS RN: 39913-88-7
M. Wt: 226.73 g/mol
InChI Key: MVUPICKBYJNSEN-UHFFFAOYSA-N
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Description

“3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride” is a chemical compound with the CAS Number: 39913-88-7 . It has a molecular weight of 226.73 . The compound is a powder at room temperature .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 182-183 degrees Celsius .

Scientific Research Applications

Medicine: Antimicrobial Agent

Thiazole derivatives, including 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride , have been recognized for their antimicrobial properties . These compounds can be synthesized to target a wide range of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal medications.

Agriculture: Plant Growth Promotion

Research has indicated that certain thiazole compounds can promote plant growth and increase seed yield and oil content . This application is particularly relevant in agriculture, where enhancing crop yield and quality is of paramount importance.

Industry: Chemical Synthesis

In industrial applications, thiazole derivatives are utilized as intermediates in the synthesis of dyes, chemicals, and pharmaceuticals . Their versatility in chemical reactions makes them a valuable asset in the creation of a variety of industrial products.

Environmental Science: Pollution Mitigation

While specific applications of 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride in environmental science are not directly cited, thiazole derivatives are generally explored for their potential in bioremediation processes to mitigate pollution and enhance environmental health .

Biochemistry: Proteomics Research

This compound is used in proteomics research, where it may serve as a reagent or a building block in the synthesis of peptides and proteins for biochemical studies . Its role in understanding protein structure and function is crucial in the field of biochemistry.

Pharmacology: Therapeutic Drug Development

Thiazole derivatives are known for their therapeutic potential, exhibiting a range of biological activities such as anti-inflammatory, antipyretic, antiviral, and anticancer properties . This makes them a significant focus in pharmacological research for drug development.

Neurology: Neuroprotective Treatments

Due to their neuroprotective capabilities, thiazole compounds are being studied for their potential use in treating neurodegenerative diseases . They could play a role in developing treatments for conditions like Alzheimer’s and Parkinson’s disease.

Oncology: Antitumor Activity

Thiazoles have shown promise in oncology as antitumor agents . Their ability to inhibit cancer cell growth and induce apoptosis is being explored to develop new cancer therapies.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-benzyl-1,3-thiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUPICKBYJNSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CSC2=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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